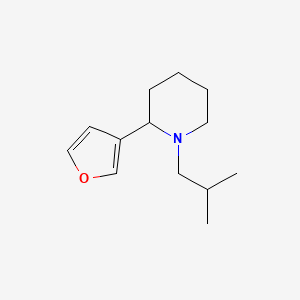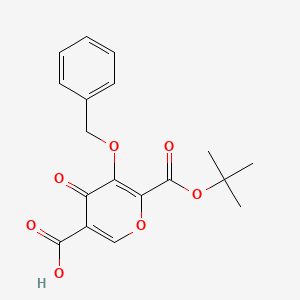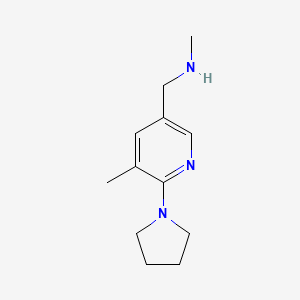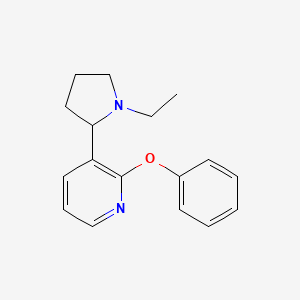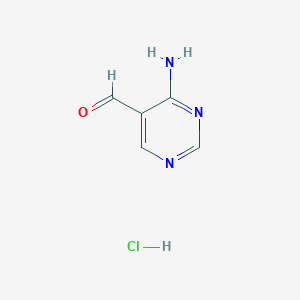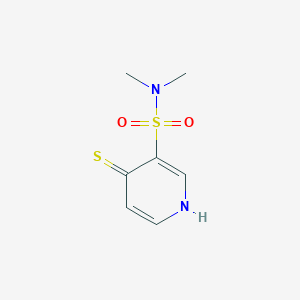
4-Mercapto-N,N-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S2 and a molecular weight of 218.3 g/mol . It is a derivative of pyridine, featuring a sulfonamide group and a mercapto group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyridine-3-sulfonamide with sodium hydrosulfide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Mercapto-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Mercapto-pyridine-3-sulfonic acid dimethylamide
- 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
Uniqueness
4-Mercapto-N,N-dimethylpyridine-3-sulfonamide is unique due to the presence of both mercapto and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H10N2O2S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c1-9(2)13(10,11)7-5-8-4-3-6(7)12/h3-5H,1-2H3,(H,8,12) |
InChI Key |
BQQUCCCNLDXDFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC=CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)
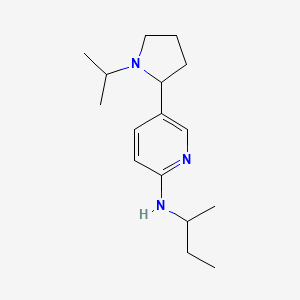

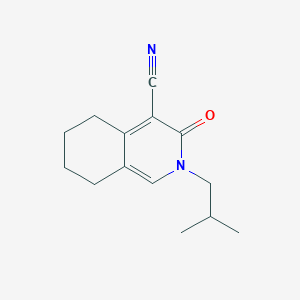
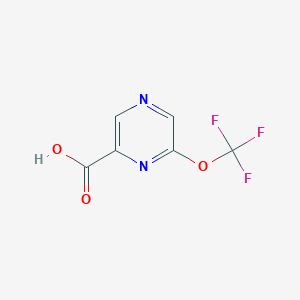

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
